molecular formula C10H13N5O2 B12804156 2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine CAS No. 107550-74-3

2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine

Cat. No.: B12804156
CAS No.: 107550-74-3
M. Wt: 235.24 g/mol
InChI Key: HXUIKBBUGWIQMV-POYBYMJQSA-N
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Description

2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosidesIts unique structure allows it to interact with biological molecules in ways that can inhibit the replication of viruses and the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine typically involves the reaction of 2-amino-9H-purine with a suitable ribose derivative. One common method includes the use of chloroacetaldehyde, 2-chloropropanal, or bromomalonaldehyde as reagents. These reactions are carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired nucleoside analog .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple steps of purification such as chromatography and crystallization. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of nucleoside analogs with different biological activities .

Scientific Research Applications

2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, thereby blocking the elongation of nucleic acid chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine is unique due to its specific structure, which allows it to interact with biological molecules in a distinct manner. Its ability to inhibit nucleic acid synthesis makes it a valuable compound for research and therapeutic applications .

Properties

CAS No.

107550-74-3

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

[(2S,5R)-5-(2-aminopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H13N5O2/c11-10-12-3-7-9(14-10)15(5-13-7)8-2-1-6(4-16)17-8/h3,5-6,8,16H,1-2,4H2,(H2,11,12,14)/t6-,8+/m0/s1

InChI Key

HXUIKBBUGWIQMV-POYBYMJQSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=CN=C(N=C32)N

Canonical SMILES

C1CC(OC1CO)N2C=NC3=CN=C(N=C32)N

Origin of Product

United States

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